molecular formula C19H16BrClN2O3S B300878 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone

5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B300878
M. Wt: 467.8 g/mol
InChI Key: ZWAKSDRHYXTHGF-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone, also known as BMTI, is a synthetic compound with potential therapeutic applications. It belongs to the class of imidazolidinone derivatives and has attracted attention due to its unique structure and promising biological properties. In

Mechanism of Action

The precise mechanism of action of 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act through multiple pathways. 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Furthermore, 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone is also relatively inexpensive compared to other compounds with similar biological properties. However, 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.

Future Directions

There are several future directions for research on 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more efficient synthesis methods for 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone and its derivatives. Another area of research is the investigation of the pharmacokinetics and toxicity profiles of 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone in vivo. In addition, further studies are needed to elucidate the precise mechanism of action of 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone is a synthetic compound with potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has also been investigated for its potential use as a radioprotective agent and as a treatment for neurodegenerative diseases. While 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the biological properties and potential therapeutic applications of 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone.

Synthesis Methods

The synthesis of 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 2-bromo-5-methoxybenzaldehyde with 4-chlorobenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to yield the final product, 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone. The overall yield of the synthesis is around 50%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has also been investigated for its potential use as a radioprotective agent and as a treatment for neurodegenerative diseases. In addition, 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and liver cancer.

properties

Product Name

5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Molecular Formula

C19H16BrClN2O3S

Molecular Weight

467.8 g/mol

IUPAC Name

(5Z)-5-[[2-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H16BrClN2O3S/c1-23-18(24)15(22-19(23)27)7-12-8-16(25-2)17(9-14(12)20)26-10-11-3-5-13(21)6-4-11/h3-9H,10H2,1-2H3,(H,22,27)/b15-7-

InChI Key

ZWAKSDRHYXTHGF-CHHVJCJISA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)Cl)OC)/NC1=S

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)Cl)OC)NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)Cl)OC)NC1=S

Origin of Product

United States

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